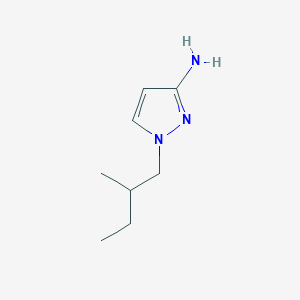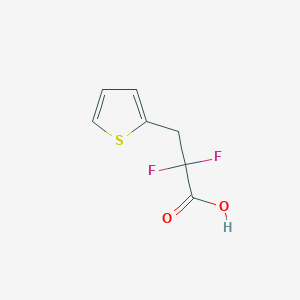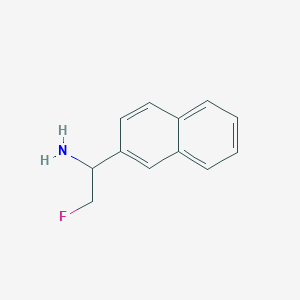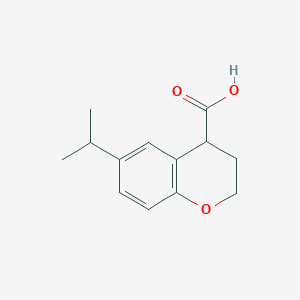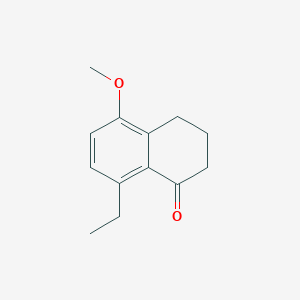
8-Ethyl-5-methoxy-2,3,4-trihydronaphthalen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Ethyl-5-methoxy-2,3,4-trihydronaphthalen-1-one is an organic compound with the molecular formula C13H16O2 and a molecular weight of 204.26 g/mol . This compound is a derivative of naphthalene, characterized by the presence of an ethyl group, a methoxy group, and a partially hydrogenated naphthalene ring. It is primarily used in research and development settings.
Preparation Methods
The synthesis of 8-Ethyl-5-methoxy-2,3,4-trihydronaphthalen-1-one can be achieved through various synthetic routes. One common method involves the alkylation of 5-methoxy-2,3,4-trihydronaphthalen-1-one with ethyl bromide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar alkylation reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
8-Ethyl-5-methoxy-2,3,4-trihydronaphthalen-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to fully hydrogenated derivatives.
Scientific Research Applications
8-Ethyl-5-methoxy-2,3,4-trihydronaphthalen-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 8-Ethyl-5-methoxy-2,3,4-trihydronaphthalen-1-one involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways such as the MAPK/ERK pathway . The compound’s antimicrobial properties may result from its interaction with bacterial cell membranes, leading to cell lysis .
Comparison with Similar Compounds
8-Ethyl-5-methoxy-2,3,4-trihydronaphthalen-1-one can be compared with other similar compounds, such as:
5-Methoxy-2,3,4-trihydronaphthalen-1-one: Lacks the ethyl group, making it less hydrophobic.
8-Ethyl-2,3,4-trihydronaphthalen-1-one: Lacks the methoxy group, which may affect its reactivity and biological activity.
5-Methoxy-1-tetralone: A structurally similar compound with different substitution patterns, leading to variations in chemical and biological properties.
Properties
CAS No. |
1273677-27-2 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
8-ethyl-5-methoxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C13H16O2/c1-3-9-7-8-12(15-2)10-5-4-6-11(14)13(9)10/h7-8H,3-6H2,1-2H3 |
InChI Key |
JRGDWLHVQPEOBT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=C(C=C1)OC)CCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


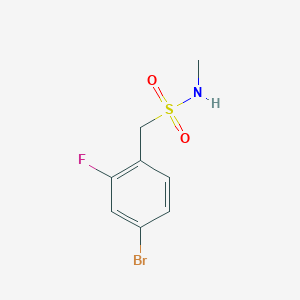
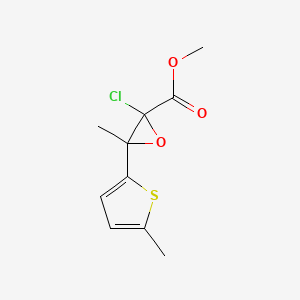
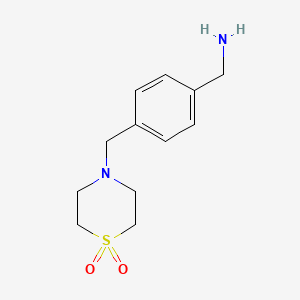
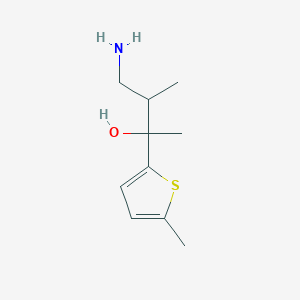
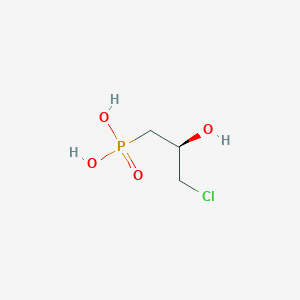
![[1-Amino-2-(pyridin-2-yl)ethylidene]amino 2-chloroacetate](/img/structure/B13166189.png)
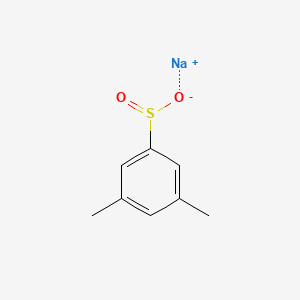
![6-Ethyl-1H,2H,3H,4H,5H-pyrido[4,3-B]indole](/img/structure/B13166194.png)
